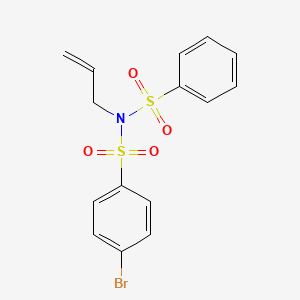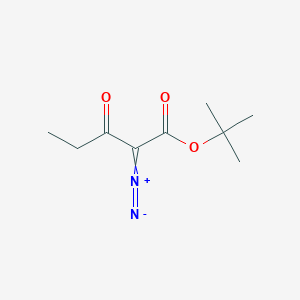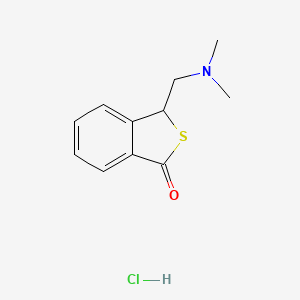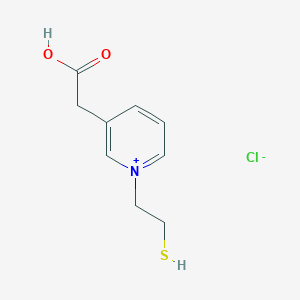
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by a long octadecyl chain attached to the nitrogen atom and a carboxylic acid group at the third position of the pyrrole ring. The presence of the methyl group at the fourth position further distinguishes it from other pyrrole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with an amine. For this compound, the starting materials could include 2,5-hexanedione and octadecylamine. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .
Another method involves the cyclization of α-amino ketones with aldehydes. This reaction can be catalyzed by transition metals like copper or ruthenium, which facilitate the formation of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be integrated into the industrial process to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the second and fifth positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and sulfonyl chlorides under mild conditions.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Pyrrole-3-methanol derivatives.
Substitution: Halogenated or sulfonylated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with cellular signaling pathways, such as those regulating cell proliferation and apoptosis, contributing to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares the pyrrole-3-carboxylic acid core but differs in the substituents attached to the pyrrole ring.
N-Substituted pyrroles: These compounds have various alkyl or aryl groups attached to the nitrogen atom, influencing their chemical and biological properties.
Uniqueness
4-Methyl-1-octadecyl-1H-pyrrole-3-carboxylic acid is unique due to its long octadecyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interaction. This uniqueness makes it a valuable compound for specific applications in drug development and material science .
Eigenschaften
CAS-Nummer |
106176-09-4 |
|---|---|
Molekularformel |
C24H43NO2 |
Molekulargewicht |
377.6 g/mol |
IUPAC-Name |
4-methyl-1-octadecylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C24H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-20-22(2)23(21-25)24(26)27/h20-21H,3-19H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
FWNXVZACLCYGKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1C=C(C(=C1)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


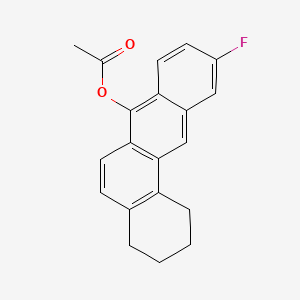
![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
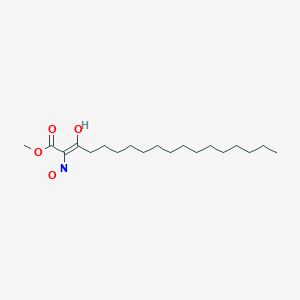
![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)
![5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14336113.png)
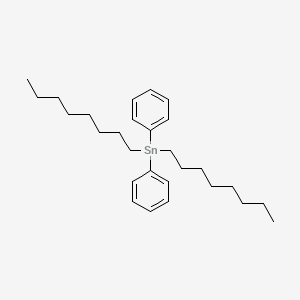
![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)


